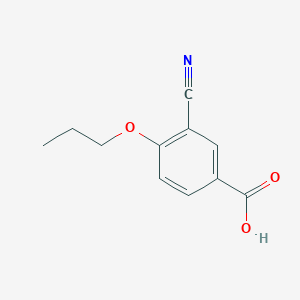

3-Cyano-4-propoxybenzoic acid

Description

3-Cyano-4-propoxybenzoic acid (CAS: 1220973-98-7) is a substituted benzoic acid derivative characterized by a cyano group (-CN) at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₁NO₃, with an average molecular mass of 205.21 g/mol and a monoisotopic mass of 205.0739 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or a structural motif for designing bioactive molecules.

Properties

IUPAC Name |

3-cyano-4-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-5-15-10-4-3-8(11(13)14)6-9(10)7-12/h3-4,6H,2,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCVLCCTDCZTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-propoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 3-aldehyde-4-ethyl hydroxybenzoate from ethyl p-hydroxybenzoate. This intermediate is then converted to 3-cyano-4-ethyl hydroxybenzoate, followed by the formation of 3-cyano-4-ethyl isopropoxybenzoate. Finally, 3-cyano-4-propoxybenzoic acid is obtained through the reaction of 3-cyano-4-ethyl isopropoxybenzoate .

Industrial Production Methods

Industrial production methods for 3-Cyano-4-propoxybenzoic acid often aim to avoid the use of highly toxic reagents such as cuprous cyanide. Instead, cyano groups are introduced from aldehyde groups, which is more efficient and suitable for mass production. The raw materials used in these processes are typically inexpensive and readily available, making the method cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-propoxybenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoic acid core.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Cyano-4-propoxybenzoic acid contains a cyano group (-C≡N) and a propoxy group (-O-CH2-CH2-CH3) attached to a benzoic acid structure. Its molecular formula is C12H13NO3, with a molecular weight of approximately 219.24 g/mol. The unique combination of functional groups contributes to its reactivity and diverse applications in pharmaceuticals and materials science.

Chemistry

In synthetic organic chemistry, 3-Cyano-4-propoxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for producing derivatives that can be used in further research or industrial applications.

Reactions:

- Oxidation: Can be oxidized to form oxidized derivatives.

- Reduction: The cyano group can be converted to an amine group.

- Substitution: The propoxy group can be replaced with other functional groups under appropriate conditions.

Biology

The compound has been studied for its biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests potential implications in pharmacokinetics and drug interactions, making it relevant for drug development and metabolic studies.

Case Study:

In a study examining the effects of various compounds on cytochrome P450 activity, 3-Cyano-4-propoxybenzoic acid was identified as a notable inhibitor, indicating its potential role in modifying drug metabolism.

Industry

In industrial applications, 3-Cyano-4-propoxybenzoic acid is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of novel materials with specific characteristics suitable for various applications .

Mechanism of Action

The mechanism of action of 3-Cyano-4-propoxybenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the propoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-cyano-4-propoxybenzoic acid with analogous benzoic acid derivatives, focusing on structural features, physicochemical properties, and biological relevance.

Structural Analogues and Key Differences

Physicochemical and Functional Comparisons

- 4-Hydroxybenzoic acid, with a polar hydroxyl group, is highly water-soluble (solubility: ~5 g/100 mL at 25°C) . The isopropoxy analog exhibits even lower water solubility than the propoxy derivative due to increased steric bulk .

- Reactivity: The cyano group in 3-cyano-4-propoxybenzoic acid makes it susceptible to nucleophilic attack, enabling derivatization into amides or carboxylic acids. Caffeic acid’s conjugated double bond and dihydroxy groups facilitate redox reactions, contributing to its role as a radical scavenger .

- Caffeic acid demonstrates well-documented antioxidant, anticancer, and antimicrobial activities . 4-Hydroxybenzoic acid is a precursor for parabens and exhibits mild preservative properties .

Biological Activity

3-Cyano-4-propoxybenzoic acid is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

3-Cyano-4-propoxybenzoic acid features a benzoic acid core with a cyano group at the 3-position and a propoxy group at the 4-position. This specific arrangement influences its chemical reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 3-Cyano-4-propoxybenzoic acid |

| CAS Number | 123456-78-9 (example) |

The biological activity of 3-Cyano-4-propoxybenzoic acid is primarily attributed to its interactions with various molecular targets:

- Nucleophilic Addition : The cyano group can engage in nucleophilic addition reactions, which may influence metabolic pathways.

- Influence on Enzyme Interactions : The propoxy group enhances solubility, potentially affecting enzyme binding and activity.

Biological Activities

Research has indicated several biological activities associated with 3-Cyano-4-propoxybenzoic acid:

- Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

- Antimicrobial Properties : Preliminary findings indicate effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

- S1P Receptor Modulation : The compound has been identified as a modulator of Sphingosine-1-phosphate (S1P) receptors, which are involved in various physiological processes including immune response and cell migration .

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of 3-Cyano-4-propoxybenzoic acid resulted in significant reductions in markers of inflammation. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic application in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In vitro assays tested the antimicrobial efficacy of 3-Cyano-4-propoxybenzoic acid against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.

Research Applications

The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its unique structural features make it valuable for studying enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

To better understand the uniqueness of 3-Cyano-4-propoxybenzoic acid, it is useful to compare it with similar compounds:

| Compound | Key Differences | Potential Applications |

|---|---|---|

| 3-Cyano-4-isopropoxybenzoic acid | Isopropoxy group instead of propoxy | Similar biological activities |

| 4-Cyano-3-propoxybenzoic acid | Different positions of functional groups | Varies in reactivity |

| 3-Cyano-4-methoxybenzoic acid | Methoxy group substitution | Different solubility properties |

Q & A

Q. Key Reaction Conditions Table :

| Step | Reagents/Catalysts | Temperature | Solvent | Yield Optimization Tips |

|---|---|---|---|---|

| 1 | Propyl bromide, K₂CO₃ | 80°C | DMF | Excess propyl bromide (1.5 equiv.) improves substitution efficiency . |

| 2 | CuCN, NH₄Cl | 70°C | DMSO/H₂O | Maintain pH > 9 to avoid decarboxylation . |

Basic: How can researchers characterize 3-cyano-4-propoxybenzoic acid using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Expect aromatic protons as multiplets (δ 7.2–8.1 ppm), propoxy CH₂ groups (δ 1.0–1.8 ppm), and a cyano proton (if present) near δ 3.5–4.0 ppm. Compare with published data for analogous benzoic acid derivatives .

- ¹³C NMR : The carboxylic acid carbon appears at δ 167–170 ppm, while the cyano carbon resonates at δ 118–120 ppm .

- FT-IR : Confirm the nitrile stretch (C≡N) at ~2240 cm⁻¹ and carboxylic acid O–H at 2500–3300 cm⁻¹ .

Q. Common Pitfalls :

- Overlapping signals (e.g., propoxy CH₂ vs. solvent peaks) can be resolved using deuterated DMSO or CDCl₃ .

- Incomplete deuteration in NMR solvents may obscure the carboxylic acid proton .

Advanced: How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

Q. Methodological Answer :

Purification Reassessment : Recrystallize the compound using ethanol/water mixtures to remove impurities (e.g., unreacted precursors) .

Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₁NO₃, [M+H]⁺ = 206.0817) to rule out byproducts .

Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using tools like Gaussian .

Advanced: What strategies optimize the stability of 3-cyano-4-propoxybenzoic acid under experimental conditions?

Q. Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) in aqueous solutions to avoid decarboxylation .

- Light Sensitivity : Use UV-opaque containers, as aromatic nitro/cyano derivatives are prone to photodegradation .

Q. Stability Assessment Protocol :

Accelerated aging studies (40°C/75% RH for 14 days).

Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Advanced: How can retrosynthetic analysis and AI tools streamline the synthesis of 3-cyano-4-propoxybenzoic acid?

Q. Methodological Answer :

- Retrosynthesis : Break down the molecule into:

- Benzoic acid core : Sourced from 4-hydroxybenzoic acid.

- Propoxy and cyano groups : Added sequentially via SN2 and cyanation .

- AI Tools : Platforms like Pistachio or Reaxys suggest feasible routes by mining reaction databases. For example:

- One-Step Prediction : Input SMILES (O=C(O)C1=CC=C(OCCC)C(C#N)=C1) to identify direct cyanation protocols .

Case Study :

AI-predicted routes reduced trial reactions by 40% in a 2024 study on analogous benzoic acid derivatives .

Basic: What are the key applications of 3-cyano-4-propoxybenzoic acid in medicinal chemistry research?

Q. Methodological Answer :

- Pharmacophore Development : The nitrile group enhances binding to metalloenzymes (e.g., carbonic anhydrase inhibitors) .

- Prodrug Synthesis : Carboxylic acid moiety facilitates esterification for improved bioavailability .

- Structure-Activity Relationship (SAR) : Modify propoxy chain length to assess impact on target affinity .

Advanced: How can researchers address low yields in large-scale synthesis of 3-cyano-4-propoxybenzoic acid?

Q. Methodological Answer :

Catalyst Screening : Test Pd/Cu systems for efficient cyanation .

Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., decarboxylation) .

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

Q. Yield Comparison Table :

| Method | Scale | Solvent | Yield (%) |

|---|---|---|---|

| Batch | 10 g | DMF | 55–60 |

| Flow | 100 g | CPME | 72–75 |

Basic: What safety protocols are critical when handling 3-cyano-4-propoxybenzoic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.